

An In-depth Technical Guide to the Synthesis of N-Pivaloylglycine

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Compound of Interest

Compound Name: **N-Pivaloylglycine**

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Abstract

This technical guide provides a comprehensive overview of the synthesis of **N-Pivaloylglycine**, a valuable building block in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of glycine with pivaloyl chloride via the Schotten-Baumann reaction. This document offers a detailed experimental protocol, a summary of key quantitative data, and visual representations of the experimental workflow to facilitate a thorough understanding and successful execution of this synthesis.

Introduction

N-Pivaloylglycine, also known as 2-(2,2-dimethylpropanamido)acetic acid, is an N-acylated amino acid derivative. The incorporation of the bulky pivaloyl (tert-butylcarbonyl) group can impart unique steric and lipophilic properties to molecules, making **N-Pivaloylglycine** a useful intermediate in the synthesis of peptides, peptidomimetics, and other biologically active compounds. The most common and efficient method for its preparation is the Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base.^{[1][2][3]}

Reaction Scheme

The synthesis of **N-Pivaloylglycine** from glycine and pivaloyl chloride proceeds as follows:

The base, typically sodium hydroxide, neutralizes the hydrochloric acid byproduct, driving the reaction to completion.[\[3\]](#) The reaction is often performed in a biphasic system of an organic solvent and water.[\[1\]](#)

Physicochemical Properties of N-Pivaloylglycine

A summary of the key physicochemical properties of **N-Pivaloylglycine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ NO ₃	[4]
Molecular Weight	159.18 g/mol	[4]
Appearance	White Crystalline Solid	[3]
Melting Point	134-135 °C	[4]
Boiling Point (Predicted)	362.2 °C at 760 mmHg	[4]
Density (Predicted)	1.100 ± 0.06 g/cm ³	[4]
LogP (Predicted)	0.624	[4]
CAS Number	23891-96-5	[4]

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of **N-Pivaloylglycine** based on the principles of the Schotten-Baumann reaction for N-acylation of amino acids.

Materials:

- Glycine
- Pivaloyl chloride
- Sodium hydroxide (NaOH)
- Dichloromethane (DCM) or Diethyl ether

- Hydrochloric acid (HCl), concentrated and 1 M
- Water (distilled or deionized)
- Anhydrous sodium sulfate or magnesium sulfate
- Ice bath
- Magnetic stirrer and stir bar
- Separatory funnel
- Round-bottom flask
- Rotary evaporator

Procedure:

- Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stir bar, dissolve glycine (1.0 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution to 0-5 °C in an ice bath with stirring.
- Preparation of Pivaloyl Chloride Solution: In a separate container, dissolve pivaloyl chloride (1.05 equivalents) in an equal volume of an organic solvent such as dichloromethane or diethyl ether.
- Acylation Reaction: Add the pivaloyl chloride solution dropwise to the cold, stirring glycine solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-4 hours.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Separate the organic layer.

- Wash the aqueous layer with a fresh portion of the organic solvent.
- Combine all organic layers.
- Carefully acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid while cooling in an ice bath. The product, **N-Pivaloylglycine**, should precipitate as a white solid.

- Isolation and Purification:
 - Collect the precipitated solid by vacuum filtration.
 - Wash the solid with cold water to remove any remaining salts.
 - For further purification, the crude product can be recrystallized from a suitable solvent system, such as water or an ethanol/water mixture.
 - Dry the purified **N-Pivaloylglycine** under vacuum to a constant weight.

Expected Yield and Characterization Data

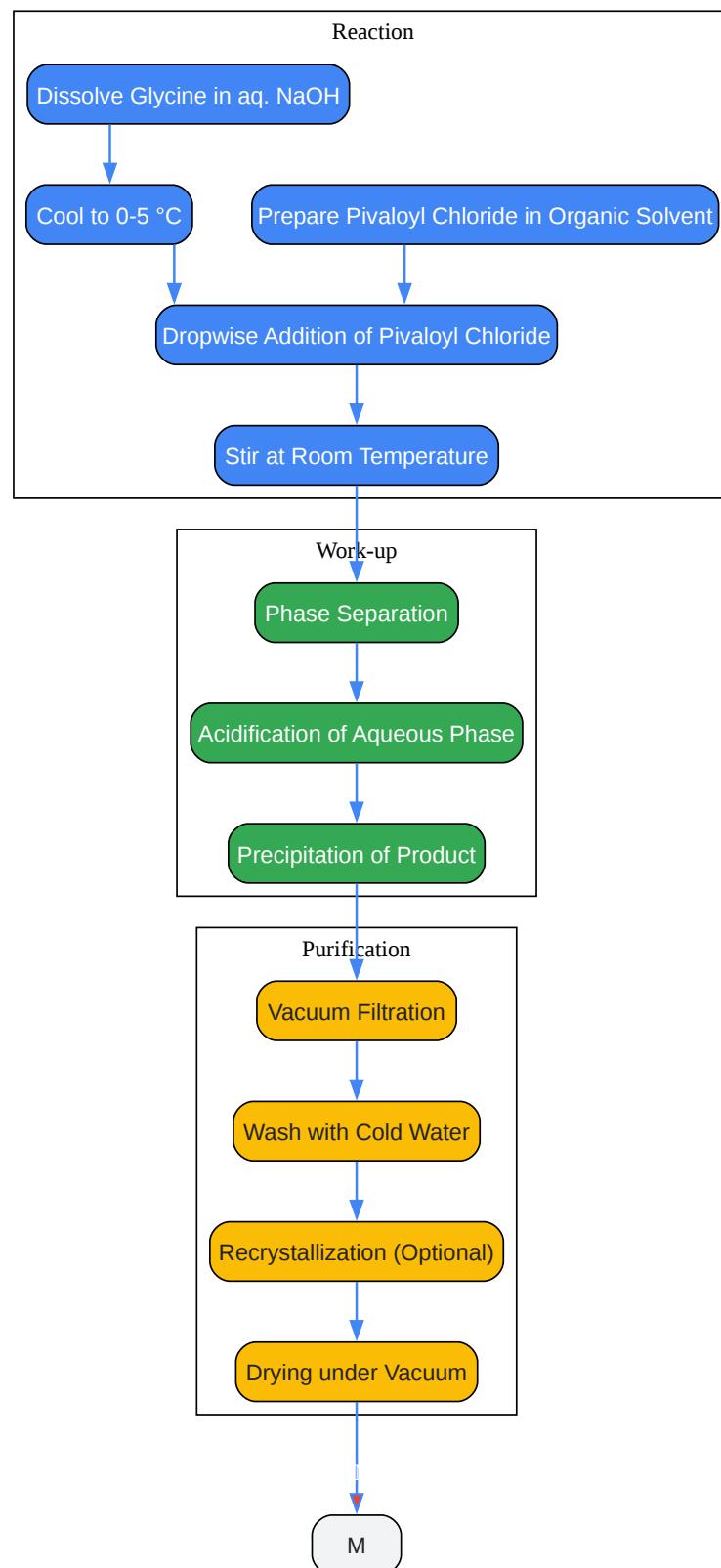
While a specific yield for this exact protocol is not cited in the immediate literature, yields for similar Schotten-Baumann acylations of amino acids are typically in the range of 70-90%. The final product should be characterized to confirm its identity and purity.

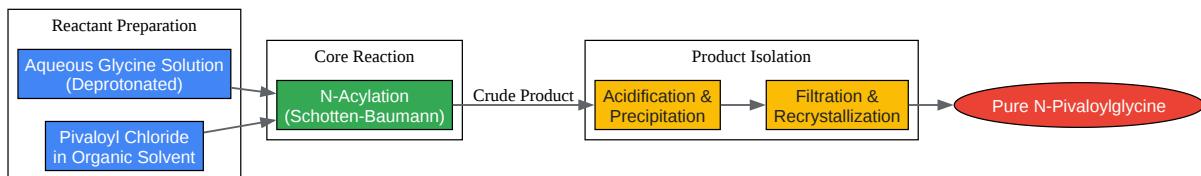
Table of Expected Spectroscopic Data:

Technique	Expected Data
¹ H NMR	Peaks corresponding to the pivaloyl group (singlet, ~1.2 ppm, 9H) and the glycine methylene group (doublet, ~3.9 ppm, 2H), as well as an amide proton (triplet, variable shift) and a carboxylic acid proton (broad singlet, variable shift).
¹³ C NMR	Resonances for the quaternary carbon and methyl carbons of the pivaloyl group, the amide carbonyl carbon, the glycine methylene carbon, and the carboxylic acid carbonyl carbon.
IR (Infrared) Spectroscopy	Characteristic absorptions for the N-H stretch (around 3300 cm ⁻¹), C=O stretch of the amide (around 1640 cm ⁻¹), and C=O stretch of the carboxylic acid (around 1720 cm ⁻¹).
Mass Spectrometry (MS)	The mass spectrum should show the molecular ion peak [M+H] ⁺ at m/z 160.0968 or a corresponding adduct.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process for **N-Pivaloylglycine**.





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